molecular formula C21H17N3O3S B11461116 [3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B11461116
M. Wt: 391.4 g/mol
InChI Key: NHSFHZHLZNSYLD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a thienopyridine core with methoxybenzoyl and pyridinyl substituents, contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene derivative.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative and suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.

    Methoxybenzoyl Derivatives: Compounds with methoxybenzoyl groups attached to different cores.

    Pyridinyl Derivatives: Compounds with pyridinyl groups attached to various cores.

Uniqueness

2-(3,4-Dimethoxybenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is unique due to its specific combination of substituents and core structure, which imparts distinctive chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H17N3O3S/c1-26-16-6-3-13(11-17(16)27-2)19(25)20-18(22)14-4-5-15(24-21(14)28-20)12-7-9-23-10-8-12/h3-11H,22H2,1-2H3

InChI Key

NHSFHZHLZNSYLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)OC

Origin of Product

United States

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